![molecular formula C23H39NO2 B1237664 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide is an alkylbenzene.
Scientific Research Applications
Antioxidant Activities
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide, due to its structural similarity with hydroxycinnamates like caffeic acid, may exhibit antioxidant properties. Hydroxycinnamates are known to render antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. They are abundant in various food groups and contribute to the antioxidant capacity of cereals, legumes, oilseeds, fruits, vegetables, and beverages (Shahidi & Chandrasekara, 2010).
Drug Development and Therapeutic Applications
The phenylpropanoid framework, which is closely related to the chemical structure of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide, is considered valuable for drug discovery programs. Caffeic acid, which shares structural similarity, has been extensively studied for its broad spectrum of biological activities and potential therapeutic applications. The scaffold has been used for developing new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. Its application extends to the cosmetic industry as well, due to its stabilizing properties (Silva, Oliveira, & Borges, 2014).
Targeted Drug Delivery in Cancer Therapy
The compound, due to its structural resemblance to HPMA copolymer-cyclic RGD conjugates, could be speculated to have potential in targeted drug delivery, particularly in cancer therapy. HPMA copolymer-RGD conjugates have shown increased tumor accumulation and decreased uptake in non-target organs like the liver and spleen. They have been used in the targeted delivery of radiotherapeutic agents and drugs like geldanamycin derivative, showing promise in tumor size reduction and increased tumor concentration of the free drug in preclinical models (Pike & Ghandehari, 2010).
properties
Product Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
|---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |
InChI Key |
YLAZEWZHIRBZDA-REWPJTCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




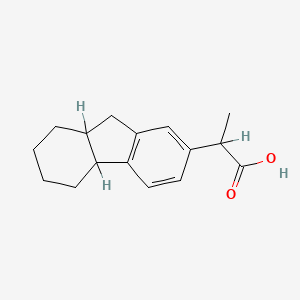
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
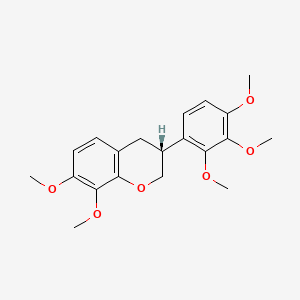
![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
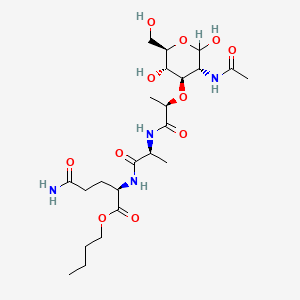
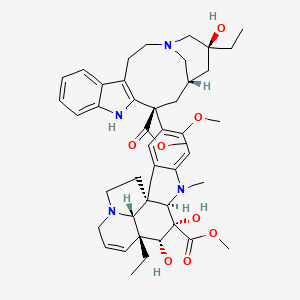
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
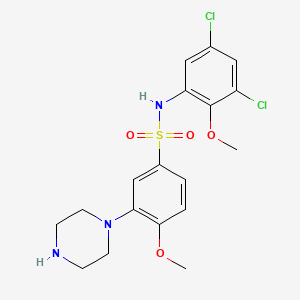

![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
